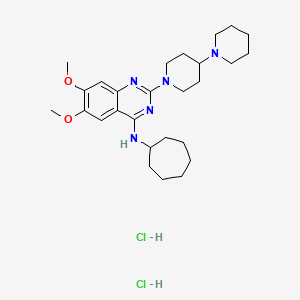

C 021 dihydrochloride

Übersicht

Beschreibung

C 021 Dihydrochlorid ist ein potenter Antagonist des CC-Chemokinrezeptors 4 (CCR4). Diese Verbindung ist bekannt für ihre Fähigkeit, die funktionelle Chemotaxis sowohl in humanen als auch in Mausmodellen zu hemmen. Es hat sich in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie und Entzündung, als vielversprechend erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C 021 Dihydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Quinazolin-Grundstruktur. Die wichtigsten Schritte umfassen:

Bildung des Quinazolin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht.

Funktionalisierung: Der Quinazolin-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erzielen.

Endgültige Umwandlung: Der letzte Schritt beinhaltet die Umwandlung der Zwischenverbindung in C 021 Dihydrochlorid durch eine Reaktion mit Salzsäure

Industrielle Produktionsmethoden

Die industrielle Produktion von C 021 Dihydrochlorid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Sicherstellung einer hohen Ausbeute und Reinheit des Endprodukts.

Verwendung von Reagenzien in Industriequalität: Um die Kosteneffizienz und Skalierbarkeit zu gewährleisten.

Reinigung: Das Endprodukt wird mit Techniken wie Kristallisation und Chromatographie gereinigt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C 021 dihydrochloride involves several steps, starting with the preparation of the core quinazoline structure. The key steps include:

Formation of the quinazoline core: This is typically achieved through a cyclization reaction involving appropriate precursors.

Functionalization: The quinazoline core is then functionalized with various substituents to achieve the desired chemical properties.

Final conversion: The final step involves the conversion of the intermediate compound to this compound through a reaction with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of reaction conditions: Ensuring high yield and purity of the final product.

Use of industrial-grade reagents: To ensure cost-effectiveness and scalability.

Purification: The final product is purified using techniques such as crystallization and chromatography

Analyse Chemischer Reaktionen

Arten von Reaktionen

C 021 Dihydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nucleophile

Wichtigste Produkte

Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führen Oxidationsreaktionen typischerweise zu oxidierten Derivaten, während Reduktionsreaktionen zu reduzierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Antitumor Effects in Cutaneous T-cell Lymphoma

Recent studies have demonstrated that C 021 dihydrochloride exhibits significant antitumor effects against cutaneous T-cell lymphoma (CTCL). In vitro and in vivo assessments showed that C 021 effectively inhibited cell proliferation and induced apoptosis in CTCL cell lines .

- In Vitro Studies : C 021 was tested on various CTCL-derived cell lines, revealing its ability to reduce cell chemotaxis and proliferation significantly.

- In Vivo Studies : Xenograft models indicated that treatment with C 021 led to reduced tumor growth rates compared to control groups .

Neuropathic Pain Management

This compound has shown promise in managing neuropathic pain, a chronic condition often resistant to conventional therapies. Research indicates that CCR4 plays a critical role in the development of tactile and thermal hypersensitivity associated with neuropathy.

Efficacy in Animal Models

In studies involving chronic constriction injury (CCI) models in mice, administration of C 021 resulted in significant reductions in pain-related behaviors:

- Dosage and Administration : Various dosages were tested (e.g., intrathecal and intraperitoneal routes), demonstrating dose-dependent analgesic effects .

- Behavioral Assessments : Tests such as the von Frey test and cold plate test confirmed that C 021 effectively alleviated tactile and thermal hypersensitivity .

Interaction with Opioids

Additionally, coadministration studies revealed that C 021 could enhance the analgesic effects of opioids like morphine and buprenorphine, potentially reducing opioid tolerance development .

Immunological Implications

Given its role as a CCR4 antagonist, this compound has implications for modulating immune responses:

- Reduction of Inflammatory Responses : By inhibiting CCR4 signaling, C 021 can potentially mitigate inflammatory conditions where CCR4 is upregulated.

- Therapeutic Potential : This suggests possible applications in treating autoimmune diseases or conditions characterized by excessive immune cell migration.

Data Summary

Wirkmechanismus

C 021 dihydrochloride exerts its effects by binding to the CCR4 receptor, thereby inhibiting its function. This prevents the receptor from interacting with its natural ligands, such as CCL22, and subsequently inhibits downstream signaling pathways involved in chemotaxis and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- CTK7A

- HIF-2α-IN-8

- Tiloron-Dihydrochlorid

- Glucosaminsulfat

- HIF1-IN-3

Einzigartigkeit

C 021 Dihydrochlorid ist einzigartig in seiner hohen Potenz und Selektivität für den CCR4-Rezeptor. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von CCR4 in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien .

Biologische Aktivität

C 021 dihydrochloride is recognized as a potent antagonist of the chemokine receptor CCR4, which plays a critical role in immune system regulation. This compound has shown significant biological activity, particularly in inhibiting chemotaxis and modulating inflammatory responses. The following sections will detail its biological activity, including research findings, case studies, and data tables.

Overview of CCR4 and this compound

CCR4 Functionality : CCR4 is a G protein-coupled receptor primarily involved in the immune response, particularly in the recruitment of T cells to sites of inflammation. It binds to various chemokines, including CCL2, CCL17, and CCL22, which are crucial for immune cell signaling.

This compound Profile :

- Chemical Structure : this compound is a synthetic compound designed to inhibit CCR4.

- IC50 Values :

- Human: 0.14 μM

- Mouse: 0.039 μM

- Mechanism of Action : It inhibits CCR4-mediated chemotaxis and has demonstrated effects on reducing inflammation in various models.

Inhibition of Chemotaxis

This compound has been extensively studied for its ability to inhibit chemotaxis in both human and mouse models. The following table summarizes key findings from various studies:

Case Study: Neurological Outcomes

A notable study investigated the effects of this compound on neurological outcomes in a model of hepatic encephalopathy induced by azoxymethane (AOM). Key findings include:

- Microglia Activation : Treatment with this compound significantly reduced microglial activation.

- Cytokine Levels : The compound inhibited the upregulation of pro-inflammatory cytokines such as CCL2.

- Neurological Improvement : Mice treated with C 021 showed improved neurological function compared to untreated controls.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several pathways:

- GTPγS-Binding Assay : Demonstrated an IC50 value of 0.018 μM, indicating strong receptor antagonism at the biochemical level.

- Cytokine Modulation : The compound effectively reduced levels of CCL2, a chemokine associated with pain and inflammation, thus suggesting potential applications in pain management therapies.

Implications for Therapeutic Use

Given its potent antagonistic properties against CCR4, this compound presents promising therapeutic implications:

- Neuropathic Pain Management : Its ability to enhance the efficacy of opioids while reducing the development of tolerance suggests potential use in chronic pain management protocols.

- Anti-inflammatory Applications : The reduction in microglial activation and pro-inflammatory cytokines positions it as a candidate for treating various inflammatory conditions.

Eigenschaften

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?

A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.